molecular formula C9H12N2O5S B1684497 Tiazofurin CAS No. 60084-10-8

Tiazofurin

Cat. No.: B1684497
CAS No.: 60084-10-8
M. Wt: 260.27 g/mol
InChI Key: FVRDYQYEVDDKCR-DBRKOABJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is a C-nucleoside with potent antitumor activity, particularly in hematological malignancies such as acute myeloid leukemia (AML) and chronic myelogenous leukemia in blast crisis (CML-BC) . Its mechanism of action involves intracellular conversion to thiazole-4-carboxamide adenine dinucleotide (TAD), an NAD analogue that inhibits inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in de novo GTP biosynthesis . By depleting GTP levels, this compound downregulates oncogenes like ras and myc, induces blast cell differentiation, and disrupts signaling pathways such as PI3K/Akt and inositol triphosphate (IP3) synthesis .

Preparation Methods

The synthesis of tiazofurin involves several steps:

    Treatment of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with trimethylsilyl cyanide: to produce 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.

    Hydrogen sulfide treatment: leads to the formation of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-carbamothioyltetrahydrofuran-3,4-diyl dibenzoate.

    Cyclization with ethyl bromopyruvate: results in 2-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester.

    Removal of protecting groups with sodium methoxide: yields 2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester.

    Amide-ester interchange by treatment with dry ammonia: completes the synthesis of this compound.

Chemical Reactions Analysis

Tiazofurin undergoes various chemical reactions, including:

    Oxidation and reduction reactions: These reactions are essential for modifying the functional groups on the thiazole ring.

    Substitution reactions: Common reagents include halogens and nucleophiles, which can replace specific atoms or groups on the molecule.

    Cyclization reactions: These are crucial for forming the thiazole ring structure.

The major products formed from these reactions include various thiazole derivatives, which have diverse biological activities .

Mechanism of Action

Tiazofurin exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase, which is the rate-limiting enzyme in guanosine triphosphate biosynthesis. This inhibition leads to a decrease in guanosine triphosphate levels, which in turn affects the proliferation of cancer cells. The molecular targets and pathways involved include the inhibition of inosine monophosphate dehydrogenase activity and the subsequent reduction in guanosine triphosphate concentrations in blast cells .

Comparison with Similar Compounds

Metabolism and Resistance :

  • Tiazofurin is phosphorylated by adenosine kinase and cytoplasmic 5'-nucleotidase to form TAD, with adenosine kinase playing a dominant role in human cells .
  • Resistance arises from reduced NAD pyrophosphorylase activity (limiting TAD synthesis) and increased TAD phosphodiesterase activity, which degrades the active metabolite .

Clinical Use :

  • In phase I/II trials, this compound (combined with allopurinol to inhibit guanine salvage) achieved >75% therapeutic responses in end-stage leukemia patients, with remissions lasting 3–10 months . Toxicity includes pleuropericarditis, myelosuppression, and "viral-like" syndrome .

Nucleoside IMPDH Inhibitors

Ribavirin

  • Mechanism: Ribavirin inhibits IMPDH at the IMP-binding site via its 5'-monophosphate metabolite, unlike this compound’s NAD site targeting .
  • Efficacy : Less potent than this compound in GTP depletion; synergizes with this compound by prolonging IMPDH inhibition .

Selenazofurin

  • Structure : Selenium replaces sulfur in the thiazole ring, altering electronic properties .
  • Mechanism : Similar to this compound but with weaker IMPDH inhibition (IC50: 0.13 μM for this compound vs. 0.5 μM for selenazofurin) .
  • Toxicity : Impairs guanine salvage and nucleoside transport more severely than this compound .

Benzamide Riboside

  • Mechanism : Converted to benzamide adenine dinucleotide (BAD), an NAD analogue with IMPDH inhibition comparable to TAD .
  • Efficacy : Lower selectivity for IMPDH type II (the isoform overexpressed in cancers) compared to this compound .

Non-Nucleoside IMPDH Inhibitors

Mycophenolic Acid

  • Mechanism : Directly inhibits IMPDH without metabolic activation; binds to a different site than TAD .
  • Efficacy : Less effective in vivo due to robust guanine salvage pathways .

Structural Analogues

Furanfurin and Thiophenfurin

  • Structure : Replace this compound’s thiazole ring with furan or thiophene .
  • Activity : Thiophenfurin shows higher IMPDH affinity (Ki: 2.1 μM) than furanfurin (Ki: 4.5 μM), but both are weaker than this compound (Ki: 0.13 μM) .
  • Metabolism : Require NMNAT2 for activation, similar to this compound, but exhibit faster plasma clearance .

Pyrazofurin

  • Resistance Profile : Mutant cells resistant to this compound show 3000–1500× increased sensitivity to pyrazofurin, suggesting divergent metabolic pathways .

Combination Therapies

  • Synergistic Partners : this compound synergizes with ribavirin, gemcitabine, and cisplatin, enhancing GTP depletion and apoptosis .
  • Clinical Outcomes : Combinations with ara-C derivatives or 6-thioguanine reduce tumor burden by 1–7 orders of magnitude in murine models .

Data Tables

Table 1: Key Biochemical and Clinical Parameters of IMPDH Inhibitors

Compound Target Site Metabolic Activation IC50/Ki (IMPDH) Clinical Indications Resistance Mechanisms
This compound NAD site TAD via AK/5'-NT 0.13 μM AML, CML-BC ↓ NAD pyrophosphorylase
Ribavirin IMP site RMP via AK 1.2 μM Viral infections, AML* None reported
Mycophenolic Acid IMPDH allosteric None 0.05 μM Immunosuppression ↑ Guanine salvage
Benzamide Riboside NAD site BAD via NMNAT 0.3 μM Experimental cancers ↓ NMNAT2 expression

Table 2: Structural Analogues of this compound

Compound Structural Modification IMPDH Ki (μM) Antitumor Activity (IC50, μM) Key Metabolic Enzymes
Furanfurin Furan ring 4.5 8.2 (HL-60) NMNAT2, adenosine kinase
Thiophenfurin Thiophene ring 2.1 5.6 (HL-60) NMNAT2, adenosine kinase
Pyrazofurin Pyrazole ring N/A 0.8 (CCRF-CEM) 5'-nucleotidase

Biological Activity

Tiazofurin is a synthetic nucleoside analog that has garnered attention for its potential anti-cancer properties. It primarily acts by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanosine triphosphate (GTP) biosynthesis. This inhibition leads to a decrease in GTP levels, thereby affecting cellular proliferation and inducing apoptosis in various cancer cell lines.

The biological activity of this compound is largely attributed to its selective blockade of IMPDH, an enzyme that plays a significant role in the de novo synthesis of purines, particularly GTP. Elevated IMPDH activity is often observed in cancer cells, making it a sensitive target for chemotherapy. By reducing GTP concentrations, this compound disrupts the proliferation of tumor cells and induces apoptosis.

Key Mechanisms:

  • IMPDH Inhibition : Reduces GTP levels, affecting cell proliferation.
  • Induction of Apoptosis : Activates caspases (e.g., caspase-3 and caspase-9), leading to programmed cell death.
  • Cell Cycle Arrest : Alters cell cycle progression, particularly in cancer cells.

In Vitro Studies

Several studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example, a study on oral cancer cells (SCC-VII and SCC-25) revealed that this compound significantly inhibited cell viability in a dose-dependent manner:

Dose (µM)SCC-VII Viability (%)SCC-25 Viability (%)
0.259391
0.58582
1.06059
2.02522

Additionally, apoptosis was significantly increased in treated cells compared to controls, with apoptosis rates reaching approximately 68.71% for SCC-VII and 70.46% for SCC-25 at the highest dose (2 µM) .

In Vivo Studies

In murine models, this compound has shown promising results in reducing tumor growth. It was found to have an antiproliferative effect against various tumors, although early clinical trials indicated severe toxicity at higher doses .

Clinical Trials

Phase I clinical trials have investigated the safety and efficacy of this compound in patients with solid tumors and leukemia. Notably, a study involving patients with end-stage leukemia demonstrated a correlation between decreased IMPDH activity and clinical response, particularly in those with myeloid blast crisis of chronic myeloid leukemia . However, these trials were often halted due to toxicity concerns.

Case Studies

A review of case studies highlights the variability in patient responses to this compound treatment across different cancer types:

  • Leukemia Patients : Showed significant biochemical responses correlating with decreased IMPDH activity.
  • Solid Tumors : Initial promise was overshadowed by adverse effects leading to trial discontinuation.

Q & A

Basic Research Questions

Q. What is the mechanism by which Tiazofurin inhibits IMP dehydrogenase (IMPDH), and how can researchers validate its target engagement in vitro?

this compound is metabolized intracellularly to tiazole-4-carboxamide adenine dinucleotide (TAD), which acts as a noncompetitive inhibitor of IMPDH by mimicking NAD but lacking hydride transfer capability . To validate target engagement, researchers can:

  • Measure IMPDH activity via spectrophotometric assays using IMP and APAD (a NAD analog) as substrates.
  • Quantify intracellular TAD levels using HPLC or mass spectrometry.
  • Monitor GTP pool depletion via LC-MS, as IMPDH inhibition blocks guanylate synthesis .

Q. How can researchers design experiments to assess this compound-induced genotoxicity in human cells?

The comet assay (single-cell gel electrophoresis) is a standard method to evaluate DNA damage. Key steps include:

  • Exposing human whole blood cells to this compound (e.g., 1–5 µM/mL for 30 minutes).
  • Embedding cells in agarose, lysing membranes, and subjecting DNA to electrophoresis.
  • Quantifying DNA strand breaks via fluorescence microscopy and image analysis software .
  • Validating results with complementary assays (e.g., γH2AX foci staining for double-strand breaks).

Q. What experimental models are appropriate for studying this compound’s pharmacokinetics and tissue distribution?

  • In vitro: Human cancer cell lines (e.g., HL-60, K-562) to measure drug uptake and TAD accumulation .
  • In vivo: Murine xenograft models, with serum and tissue samples analyzed via HPLC for this compound and metabolite quantification .
  • Ex vivo: Human whole blood assays to study hematologic toxicity thresholds .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzyme inhibition (e.g., lack of IMPDH inhibition in certain conditions) be reconciled?

Contradictions may arise from assay conditions:

  • IMPDH exists in dehydrogenase and hydrolase conformations. This compound’s efficacy depends on potassium ion concentration, which stabilizes the dehydrogenase form .
  • Co-treatment with ADP (a competitive inhibitor) may reduce this compound’s binding affinity. Use multiple inhibitor equations to model interactions .
  • Validate findings with structural studies (e.g., X-ray crystallography of IMPDH-TAD complexes) .

Q. What molecular techniques identify resistance mechanisms to this compound in cancer cells?

Resistant cell lines often exhibit:

  • Reduced NAD pyrophosphorylase activity (limits TAD synthesis).
  • Elevated phosphodiesterase activity (degrades TAD).
  • CRISPR screens or RNA-seq can pinpoint resistance-associated genes (e.g., NT5C2 for phosphodiesterase upregulation).
  • Compare metabolite profiles (e.g., GTP/ATP ratios) between sensitive and resistant lines .

Q. How can this compound’s metabolic instability be addressed to improve therapeutic efficacy?

  • Structural modifications: Synthesize stable NAD analogs (e.g., replacing the ribose moiety with carbocyclic groups) to bypass enzymatic degradation .
  • Combination therapy: Co-administer with phosphodiesterase inhibitors (e.g., dipyridamole) to prolong TAD half-life .
  • Nanoparticle delivery: Encapsulate this compound to enhance cellular uptake and reduce off-target metabolism .

Q. What experimental approaches elucidate this compound’s role in inducing erythroid differentiation in leukemia cells?

  • Gene expression profiling: RNA-seq to track upregulation of erythroid markers (e.g., γ-globin) and downregulation of proto-oncogenes (e.g., c-Ki-ras) .
  • Metabolomic analysis: Correlate GTP depletion with differentiation commitment using LC-MS .
  • Functional rescue: Add guanosine to replenish GTP pools and reverse differentiation, confirming IMPDH’s role .

Q. Methodological Considerations

Q. How should researchers optimize combination therapies involving this compound and other IMPDH inhibitors?

  • Use factorial design experiments to test synergism (e.g., this compound + mycophenolic acid).
  • Calculate combination indices (e.g., Chou-Talalay method) and validate with isobolograms .
  • Monitor off-target effects via transcriptomics (e.g., NF-κB pathway activation) .

Q. What molecular dynamics (MD) simulations are useful for studying this compound’s interaction with IMPDH?

  • Simulate TAD binding to IMPDH’s NAD pocket under varying potassium concentrations.
  • Compare free-energy landscapes of wild-type vs. mutant IMPDH (e.g., Cys319 loop variants) .
  • Validate predictions with mutagenesis studies (e.g., Cys319Ala mutants) .

Q. How can epigenetic changes caused by this compound be characterized in differentiating cells?

  • Perform ChIP-seq for histone modifications (e.g., H3K27ac) at erythroid-specific loci.
  • Use ATAC-seq to assess chromatin accessibility changes during differentiation .
  • Integrate with CRISPR interference (CRISPRi) to test gene regulatory networks .

Properties

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRDYQYEVDDKCR-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208827
Record name Tiazofurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water
Record name TIAZOFURIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/286193%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

60084-10-8
Record name Tiazofurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60084-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiazofurin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060084108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiazofurine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tiazofurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIAZOFURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULJ82834RE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.